Fluorescein O-methacrylate

Catalog No.
S1909653
CAS No.
480439-15-4
M.F
C24H16O6
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein O-methacrylate

CAS Number

480439-15-4

Product Name

Fluorescein O-methacrylate

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate

Molecular Formula

C24H16O6

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3

InChI Key

YMHPNLUYVDEYCI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

The exact mass of the compound Fluorescein O-methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluorescein O-methacrylate (CAS: 480439-15-4) is a specialized bifunctional monomer combining a highly fluorescent fluorescein core with a reactive methacrylate polymerizable group [1]. It is primarily procured for the covalent incorporation of pH-responsive fluorescent labels into polymer matrices, such as hydrogels, nanoparticles, and biosensors, via free-radical polymerization [2]. Unlike standard non-polymerizable fluorescent probes, its methacrylate moiety ensures stable integration into acrylate backbones, providing robust, non-leaching fluorescence with an excitation maximum at 490 nm and emission at 520 nm [1].

Procuring generic fluorescein derivatives (such as FITC) or relying on the physical entrapment of non-polymerizable dyes frequently results in critical process failures in advanced material synthesis [1]. Physically dispersed dyes suffer from rapid leaching in aqueous environments, leading to signal degradation and potential toxicity in biological assays [2]. Furthermore, while FITC is widely used for bioconjugation, it lacks a vinyl or methacrylate group, necessitating complex, multi-step post-polymerization functionalization [1]. Fluorescein O-methacrylate circumvents these issues by participating directly in one-step free-radical copolymerization, ensuring homogeneous distribution and permanent covalent anchoring within the polymer network[2].

Elimination of Dye Leaching via Covalent Polymer Backbone Integration

In the fabrication of fluorescent optical sensors, physical entrapment of standard dyes leads to signal degradation and medium contamination. Fluorescein O-methacrylate resolves this by forming stable covalent bonds within acrylate matrices (e.g., HEMA, PEGDA). Studies demonstrate that covalently immobilized Fluorescein O-methacrylate exhibits negligible leaching compared to physically entrapped equivalents, maintaining stable fluorescence intensity with a short-term drift of less than 0.15% over 40 minutes[1].

Evidence DimensionDye retention and signal drift in aqueous media
Target Compound DataStable continuous fluorescence with <0.15% drift over 40 min
Comparator Or BaselinePhysically entrapped fluorescein dyes (rapid leaching and signal loss)
Quantified DifferencePermanent covalent anchoring eliminates the transient signal degradation seen in physical entrapment
ConditionsAqueous continuous monitoring in poly(HEMA)/PEGDA hydrogel matrices

Eliminating dye leaching is critical for procuring materials for long-term implantable sensors, microfluidic devices, and reliable optical diagnostics.

One-Pot Copolymerization Efficiency for Nanoparticle Synthesis

Synthesizing fluorescent polymers traditionally requires post-polymerization modification when using standard reactive dyes like FITC. Fluorescein O-methacrylate enables direct, one-pot free-radical copolymerization with common monomers to form amphiphilic copolymers (e.g., poly(FMA-r-NAS-r-MA)). This direct incorporation yields stable, size-tunable spherical nanoparticles with enhanced fluorescence and optimal dispersion stability, completely bypassing the multi-step purification required by post-polymerization amine-conjugation methods[1].

Evidence DimensionSynthesis workflow and dispersion stability
Target Compound DataOne-pot 24 h polymerization yielding stable fluorescent nanoparticles
Comparator Or BaselineFITC / NHS-ester dyes (requires multi-step post-polymerization conjugation)
Quantified DifferenceConsolidates synthesis into a single-step copolymerization, reducing batch-to-batch variability
ConditionsAmphiphilic copolymer self-assembly for optical biosensors

Streamlining the synthesis process reduces manufacturing complexity and improves the reproducibility of fluorescent polymer batches.

Quantitative pH-Responsive Fluorescence Linearity

Fluorescein O-methacrylate functions as a highly effective pH-responsive monomeric dye with a pKa of approximately 7.9. When incorporated into a hydrophilic polymer matrix, the sensor demonstrates a highly linear fluorescence response in the near-neutral pH range between 7.0 and 8.0, with a maximum linearity error of only 5% [1]. This provides a quantifiable, reversible switching mechanism—quenched in acidic environments and highly fluorescent in alkaline—that standard non-responsive fluorescent monomers cannot achieve.

Evidence DimensionLinearity in pH-responsive fluorescence
Target Compound Data<5% linearity error (pH 7.0-8.0) with reversible switching
Comparator Or BaselineStandard non-responsive fluorescent monomers (no pH-dependent signal modulation)
Quantified DifferenceProvides highly linear, reversible pH sensing at near-neutral physiological ranges
ConditionsImmobilized in HEMA/PEGDA/HDDA optical sensor matrix

Procuring this specific monomer allows manufacturers to build highly reliable, low-drift optical pH sensors for bioprocessing and environmental monitoring.

Optical pH Sensors for Bioprocessing

Due to its highly linear fluorescence response between pH 7.0 and 8.0 and minimal signal drift, Fluorescein O-methacrylate serves as a direct precursor for manufacturing disposable, continuous-monitoring optical pH sensors used in near-neutral bioprocessing environments[1].

Non-Leaching Fluorescent Hydrogels for 3D Cell Culture

For tissue engineering and 3D microphysiological systems, the monomer's ability to covalently crosslink into polyacrylamide or PEGDA networks ensures that the fluorescent tag does not leach into the surrounding media, preventing cytotoxicity and maintaining long-term spatial resolution [2].

One-Pot Synthesis of Fluorescent Nanoparticles for Biosensors

In the development of optical biosensors, Fluorescein O-methacrylate enables the facile, one-pot synthesis of amphiphilic copolymer nanoparticles. This eliminates the need for complex post-polymerization dye conjugation, ensuring dispersion stability and efficient biomolecule immobilization [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

400.09468823 Da

Monoisotopic Mass

400.09468823 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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